3-Acetamidobenzenesulfonic acid
Overview
Description
3-Acetamidobenzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where an acetamido group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
3-Acetamidobenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of acetanilide with chlorosulfonic acid. This reaction typically occurs in two stages: first, acetanilide reacts with chlorosulfonic acid to form p-acetamidobenzenesulfonic acid, and then further reaction with chlorosulfonic acid produces p-acetamidobenzenesulfonyl chloride . The reaction conditions involve controlled temperatures to ensure the desired product formation and minimize by-products.
Chemical Reactions Analysis
3-Acetamidobenzenesulfonic acid undergoes various chemical reactions, including:
Sulfonation: This compound can undergo sulfonation reactions, where a sulfonic acid group is introduced into the benzene ring.
Substitution: It can participate in substitution reactions, where the acetamido group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
3-Acetamidobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamidobenzenesulfonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
3-Acetamidobenzenesulfonic acid can be compared with other similar compounds, such as:
4-Acetamidobenzenesulfonic acid: This compound has a similar structure but with the acetamido group in the para position.
4-Acetamidobenzenesulfonyl azide: This compound contains an azide group, making it useful in click chemistry and other synthetic applications.
Properties
IUPAC Name |
3-acetamidobenzenesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZBWNHMRHQKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364883 | |
Record name | 3-acetamidobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54981-39-4 | |
Record name | 3-acetamidobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.